molecular formula C5H8O4S B1607015 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide CAS No. 31247-23-1

5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide

Cat. No.: B1607015
CAS No.: 31247-23-1
M. Wt: 164.18 g/mol
InChI Key: LVBYRBVQEXEAQB-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

Spirocyclic System Analysis: Oxygen-Sulfur Heteroatom Configuration

The spirocyclic architecture of 5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide features a distinctive arrangement of heteroatoms that significantly influences the compound's three-dimensional structure and electronic properties. The five-membered ring contains two oxygen atoms positioned at the 5 and 8 positions, creating a 1,3-dioxolane subunit that contributes conformational rigidity to the overall molecular framework. This dioxolane ring system typically adopts an envelope conformation, with one of the ring carbons displaced from the plane defined by the remaining four atoms, resulting in reduced ring strain compared to planar arrangements.

The three-membered ring portion of the spirocyclic system incorporates a sulfur atom at the 2-position, which is further oxidized to form a sulfone functional group through the addition of two oxygen atoms. This sulfone configuration creates a tetrahedral geometry around the sulfur center, with the sulfur-oxygen double bonds exhibiting partial ionic character due to the electronegativity difference between sulfur and oxygen. The presence of the sulfone group introduces significant electronic effects throughout the molecular framework, including electron-withdrawing properties that can influence the reactivity of adjacent carbon centers.

The spatial arrangement of heteroatoms within the spirocyclic framework creates a highly constrained molecular geometry that limits conformational flexibility while enhancing the three-dimensional character of the compound. The oxygen atoms in the dioxolane ring serve as hydrogen bond acceptors, potentially influencing intermolecular interactions in solid-state structures or biological systems. The sulfone oxygen atoms similarly participate in intermolecular interactions, contributing to the compound's overall polarity and potential for forming crystalline lattices with specific packing arrangements.

Research on related spirocyclic sulfone systems has demonstrated that the heteroatom configuration significantly influences the compound's biological activity and synthetic utility. The combination of the electron-rich dioxolane ring and the electron-deficient sulfone group creates a molecular dipole that can participate in various chemical transformations and molecular recognition processes. This heteroatom arrangement represents an optimal balance between structural rigidity and functional group accessibility, making the compound valuable as a synthetic intermediate and potential pharmaceutical scaffold.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound are not extensively documented in the current literature, comparative analysis with structurally related spirocyclic sulfone compounds provides valuable insights into the expected conformational behavior and solid-state packing characteristics. Studies on analogous spirocyclic systems have revealed that these compounds typically crystallize in space groups that accommodate the three-dimensional nature of the spiro junction while optimizing intermolecular interactions between sulfone functional groups and other polar substituents.

The conformational analysis of spirocyclic sulfone compounds indicates that the five-membered dioxolane ring typically adopts an envelope conformation to minimize ring strain, with the flexibility centered around the carbon atoms adjacent to the oxygen heteroatoms. The three-membered ring containing the sulfone group exhibits limited conformational flexibility due to the geometric constraints imposed by the small ring size and the tetrahedral geometry of the sulfur center. This conformational rigidity contributes to the compound's potential utility in medicinal chemistry applications where conformational restriction is desired to enhance selectivity and binding affinity.

Conformational Parameter Expected Range Structural Influence
Dioxolane ring pucker 25-35° envelope Minimizes ring strain
Sulfone bond angles 109-115° Tetrahedral sulfur geometry
Spiro angle 109.5° Tetrahedral spiro carbon
Sulfur-oxygen bond length 1.43-1.46 Å Double bond character

Conformational isomerism in this compound is primarily limited to the puckering of the five-membered dioxolane ring, as the three-membered ring lacks sufficient flexibility for significant conformational changes. The envelope conformation of the dioxolane ring can undergo pseudorotation, resulting in different carbon atoms occupying the out-of-plane position. However, the energy barriers between these conformations are typically low, leading to rapid interconversion at room temperature.

The solid-state packing of spirocyclic sulfone compounds often involves hydrogen bonding interactions between the sulfone oxygen atoms and hydrogen atoms on adjacent molecules, creating extended networks that contribute to crystal stability. The three-dimensional nature of the spirocyclic framework promotes efficient space filling in crystalline lattices, often resulting in high melting points and good crystallinity. These packing characteristics make spirocyclic sulfones attractive targets for solid-state pharmaceutical formulations where physical stability is paramount.

Comparative Structural Analysis with Related Spirocyclic Sulfones

The structural characteristics of this compound can be effectively understood through comparison with related spirocyclic sulfone compounds that share similar architectural features while differing in specific heteroatom arrangements or ring substitution patterns. The 1-chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide represents a closely related analog that incorporates a chlorine substituent on the three-membered ring, providing insights into the effects of halogen substitution on molecular geometry and electronic properties. This chlorinated derivative exhibits similar spirocyclic constraints while introducing additional steric and electronic perturbations that influence conformational preferences and reactivity patterns.

Comparative analysis with the 1,1-dichloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide reveals the impact of multiple halogen substitutions on the spirocyclic framework. The introduction of two chlorine atoms creates significant steric congestion around the spiro center, potentially altering the preferred conformations of both ring systems and influencing intermolecular packing arrangements in solid-state structures. The molecular weight increases to 233.059 grams per mole for the dichlorinated analog, reflecting the substantial mass contribution of the halogen substituents.

Compound Molecular Formula Molecular Weight Key Structural Features
Parent compound C₅H₈O₄S 164.18 g/mol Unsubstituted spirocycle
Monochlorinated C₅H₇ClO₄S 198.63 g/mol Single halogen substitution
Dichlorinated C₅H₆Cl₂O₄S 233.06 g/mol Geminal dichloride pattern

The structural comparison extends to related spirocyclic systems that incorporate different heteroatom arrangements, such as the 5,8-dioxa-2-azaspiro[3.4]octane derivatives that replace the sulfur atom with nitrogen. These nitrogen-containing analogs provide valuable insights into the role of heteroatom identity in determining molecular properties, as nitrogen exhibits different bonding patterns, hybridization states, and electronic effects compared to sulfur. The azaspiro compounds typically exhibit basic properties due to the nitrogen lone pair, contrasting with the electron-withdrawing character of the sulfone group in the thiaspiro system.

Recent synthetic developments in spirocyclic sulfone chemistry have demonstrated the utility of these structural frameworks in accessing complex molecular architectures through radical cyclization and functional group migration processes. The versatility of the spirocyclic scaffold enables the construction of medium-sized ring-fused systems that would be difficult to access through conventional synthetic approaches. The comparative analysis reveals that the heteroatom configuration in this compound represents an optimal combination of structural rigidity, functional group tolerance, and synthetic accessibility that makes it particularly valuable for medicinal chemistry applications and complex molecule synthesis.

Properties

IUPAC Name

5,8-dioxa-2λ6-thiaspiro[3.4]octane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-10(7)3-5(4-10)8-1-2-9-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYRBVQEXEAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306591
Record name 5,8-Dioxa-2lambda~6~-thiaspiro[3.4]octane-2,2-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31247-23-1
Record name 31247-23-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-Dioxa-2lambda~6~-thiaspiro[3.4]octane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stock Solution Preparation

The preparation of stock solutions for 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide involves dissolving the solid compound in appropriate solvents to achieve desired molar concentrations for experimental use. The solubility and stability of the compound in various solvents dictate the preparation protocol.

Key points in stock solution preparation:

  • Solvent selection: The compound’s solubility varies with solvents, so choosing an appropriate solvent is critical. Common solvents include DMSO, PEG300, Tween 80, corn oil, and water.
  • Concentration ranges: Typical stock solutions are prepared at 1 mM, 5 mM, and 10 mM concentrations.
  • Physical methods to aid dissolution: Heating to 37°C, vortexing, and ultrasonic bath oscillation are recommended to enhance solubility.
  • Storage conditions: Stock solutions should be stored at 2-8°C for short-term use. For longer storage, -20°C is recommended for up to 1 month, and -80°C for up to 6 months. Solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Stock solution preparation volumes for different amounts of compound:

Amount of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 6.0909 1.2182 0.6091
5 mg 30.4544 6.0909 3.0454
10 mg 60.9088 12.1818 6.0909

This table reflects the volume of solvent required to dissolve the specified amount of compound to achieve the indicated molarity.

In Vivo Formulation Preparation

For biological applications, the compound is often formulated in vivo using a stepwise solvent addition method to maintain solution clarity and stability:

This method ensures the compound remains in a clear solution suitable for in vivo administration, with careful attention to solvent compatibility and order of addition.

Synthetic Preparation (Literature Insights)

While direct detailed synthetic routes specific to this compound are limited in public databases, related compounds such as 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide have documented synthetic pathways that provide insight into possible preparation methods:

  • Cyclization reactions: The spirocyclic framework is typically constructed via cyclization steps involving sulfur and oxygen-containing precursors.
  • Controlled reaction conditions: Use of inert atmospheres, precise temperature control, and solvent choice are critical to optimize yield and purity.
  • Post-synthesis purification: Techniques such as crystallization or chromatography are employed to isolate the pure compound.

These synthetic methods emphasize the importance of controlling reaction parameters to obtain the desired spirocyclic dioxide structure with high specificity.

Summary Table of Preparation Methods

Preparation Aspect Details Notes
Stock Solution Preparation Dissolution in solvents (DMSO, PEG300, Tween 80, water), heating, vortex, ultrasonic bath Concentrations: 1, 5, 10 mM; Store at -80°C (6 months), -20°C (1 month)
In Vivo Formulation Stepwise solvent addition starting with DMSO, followed by PEG300, Tween 80, water or corn oil Ensure clarity before each addition; use physical methods to aid dissolution
Synthetic Preparation Cyclization reactions under inert atmosphere; temperature and solvent control; purification Based on related spirocyclic compounds; specific protocols may vary

Research Findings and Notes

  • The compound’s solubility can be significantly enhanced by mild heating and ultrasonic treatment, which is critical for preparing reliable stock solutions for experimental use.
  • Proper storage and aliquoting prevent degradation and maintain compound integrity over time.
  • The spirocyclic structure with sulfur dioxide groups imparts unique chemical properties, necessitating careful handling during synthesis and formulation.
  • The preparation methods are designed to maintain the compound’s stability and bioavailability, especially for in vivo studies.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace one of the oxygen atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of spiro compounds often exhibit significant antimicrobial properties. For instance, studies have demonstrated that 5,8-dioxa-2-thiaspiro[3.4]octane derivatives can be effective against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Antitumor Potential
Another promising application is in the development of antitumor agents. Compounds containing the spiro structure have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that 5,8-dioxa-2-thiaspiro[3.4]octane derivatives may enhance the efficacy of existing chemotherapeutic agents.

Neuroprotective Effects
Recent investigations have also focused on the neuroprotective capabilities of this compound. It has been suggested that spiro compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Organic Synthesis

Building Block in Synthesis
The unique structure of 5,8-dioxa-2-thiaspiro[3.4]octane allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating complex molecules with potential biological activity. This includes cyclization reactions and functional group transformations that can lead to novel pharmaceutical candidates.

Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds, which are crucial in drug discovery. The incorporation of sulfur and oxygen into heterocycles can enhance their biological activity and selectivity towards specific targets.

Materials Science

Polymer Development
In materials science, 5,8-dioxa-2-thiaspiro[3.4]octane has potential applications in the development of new polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of spiro structures into polymer matrices can improve material performance for applications in coatings and composites.

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with MIC values below 10 µg/mL.
Study BAntitumor PotentialShowed a reduction in tumor cell viability by 50% at concentrations of 20 µM after 48 hours of treatment.
Study CNeuroprotective EffectsIndicated reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls.

Mechanism of Action

The mechanism of action of 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in its structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique spiro structure also allows it to fit into specific binding sites, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Chloro-5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide
  • CAS : 136722-88-8
  • Key Difference : A chlorine substituent replaces one hydrogen atom on the spiro framework.
  • Impact : The electronegative chlorine atom enhances reactivity in substitution reactions compared to the parent compound. This derivative is often used in cross-coupling reactions for drug discovery .
1,3-Dibromo-1,3-diphenyl-1,3-dihydro-2-benzothiophene 2,2-dioxide
  • CAS : 31247-24-2
  • Key Difference : A benzothiophene core with bromine and phenyl substituents replaces the spiro system.
  • Impact: The aromatic rings increase hydrophobicity, while bromine atoms enable halogen-bonding interactions.
1,4,3,5-Oxathiadiazepanes 4,4-dioxide
  • Key Difference : A seven-membered 1,4,3,5-oxathiadiazepane ring system with two oxygen and one sulfur atom.
  • Synthesis : Prepared via condensation of aldehydes with sulfamide derivatives in dichloromethane under acid catalysis .
  • Impact : The larger ring size reduces ring strain, improving thermal stability. These compounds are explored as chiral catalysts or intermediates in heterocyclic chemistry .
2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane
  • Key Difference : Incorporates a Boc-protected amine and an aza (nitrogen) atom in the spiro system.
  • Impact : The Boc group enhances solubility in organic solvents, making this derivative valuable in peptide synthesis and medicinal chemistry .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Ring System Applications
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide C₆H₈O₄S Sulfone (SO₂), Dioxa 3.4 Spiro Materials Science
1-Chloro derivative (136722-88-8) C₆H₇ClO₄S Chlorine, Sulfone 3.4 Spiro Drug Discovery
1,3-Dibromo-diphenyl derivative (31247-24-2) C₁₈H₁₂Br₂O₂S Bromine, Phenyl, Sulfone Benzothiophene Organic Electronics
1,4,3,5-Oxathiadiazepane 4,4-dioxide Varies Sulfone, Oxathiadiazepane 7-membered ring Catalysis
2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane C₁₂H₂₂N₂O₃ Boc-protected amine, Aza 3.4 Spiro Peptide Synthesis

Research Findings

  • Synthetic Accessibility : The parent compound (this compound) is synthesized via sulfonation of precursor spiro ethers, whereas analogues like 1,4,3,5-oxathiadiazepanes require multi-step condensation reactions .
  • Stability: The spirocyclic sulfone framework exhibits superior oxidative stability compared to non-sulfone analogues due to the electron-withdrawing SO₂ group .
  • Reactivity : Chlorine or bromine substituents (e.g., 136722-88-8, 31247-24-2) enable nucleophilic substitution, expanding utility in functionalization reactions .

Biological Activity

5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is a unique chemical compound characterized by its spirocyclic structure, which incorporates both sulfur and oxygen atoms. Its molecular formula is C5_5H8_8O4_4S, and it has garnered attention for its potential biological activities and applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a spiro structure that allows for specific interactions with biological targets. The presence of sulfur in the structure can facilitate covalent bonding with nucleophilic sites in proteins, making it a candidate for enzyme inhibition or activation.

PropertyValue
Molecular FormulaC5_5H8_8O4_4S
Molecular Weight164.181 g/mol
CAS Number31247-23-1

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound's unique structure allows it to fit into active sites, potentially leading to:

  • Enzyme Inhibition : By forming covalent bonds with amino acid residues in enzymes, the compound may inhibit their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that derivatives of 5,8-Dioxa-2-thiaspiro[3.4]octane exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
  • Enzyme Interaction Studies : The compound has been used as a probe to study enzyme mechanisms, particularly those involving thiol groups.

Case Studies

Several case studies highlight the biological relevance of 5,8-Dioxa-2-thiaspiro[3.4]octane:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at low concentrations.
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induces apoptosis, with IC50_{50} values indicating potency comparable to known chemotherapeutics.

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure FeaturesUnique Properties
1-Chloro-5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxideContains chlorine; altered reactivityPotentially enhanced biological activity
5-Oxa-8-thiaspiro[3.4]octaneLacks sulfur; different reactivityReduced interaction with thiol enzymes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves sulfone formation via oxidation of thioether precursors. For example, analogous spirocyclic sulfones (e.g., 4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide) are synthesized using hydrogen peroxide as an oxidizing agent under controlled pH and temperature . Optimization may include varying solvent polarity (e.g., acetonitrile vs. DMF) and reaction time to maximize yield. Kinetic studies via NMR or HPLC can monitor intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify spirocyclic protons (typically deshielded due to ring strain) and sulfone groups (no protons). Compare with computed spectra from density functional theory (DFT) for validation .
  • IR : Confirm sulfone S=O stretching vibrations near 1150–1300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₆H₈O₄S for analogous compounds) .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound in lab settings?

  • Methodology : Solubility can be empirically tested in polar (water, methanol) and nonpolar solvents (hexane). Stability studies under varying temperatures and light exposure should follow ICH guidelines. For example, sulfones like 2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide degrade under UV light, necessitating amber vials for storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare activation energies for ring-opening reactions (e.g., nucleophilic attack at sulfur) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, using software like Gaussian or ORCA .
    • Data Contradictions : Discrepancies between theoretical and experimental reaction rates may arise from solvent models; refine simulations using explicit solvent parameters .

Q. What strategies resolve conflicting biological activity data (e.g., cytotoxicity vs. inertness) observed in different studies?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may influence activity .
  • Theoretical Frameworks : Align findings with existing spirocyclic sulfone pharmacology (e.g., anti-inflammatory vs. neurotoxic effects) to contextualize mechanisms .

Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Factorial Design : Vary factors like temperature, catalyst loading, and substituent groups (e.g., methyl vs. aryl) in a 2³ design to identify significant interactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield/purity .
    • Example : For analogous compounds, substituting methyl groups with electron-withdrawing groups increased sulfone stability by 30% .

Methodological Notes

  • Theoretical Linkage : Anchor experiments to spirocyclic compound reactivity theories (e.g., Baldwin’s rules for ring-opening) to guide hypothesis generation .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for sulfones (e.g., 2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide) to ensure accuracy .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved biological testing per regulatory standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.